N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-10-3-4-12-11(8-14(17)16-5-6-19-2)9-15(18)20-13(12)7-10/h3-4,7,9H,5-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXDDEMOBPUOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2-oxo-2H-chromene-4-carboxylic acid and 2-methoxyethylamine.
Condensation Reaction: The carboxylic acid group of 7-methyl-2-oxo-2H-chromene-4-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with 2-methoxyethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Potential use in drug development for treating diseases such as cancer or inflammation.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific biological target. Generally, chromen-2-one derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound may modulate signaling pathways, inhibit enzyme activity, or bind to specific receptors to produce its biological effects.
Comparison with Similar Compounds
Substituent Variations on the Chromen Ring
The position and nature of substituents on the chromen ring significantly influence electronic properties and bioactivity:
Table 1: Chromen Ring Substituent Effects
Variations in Acetamide Side Chains
The acetamide nitrogen substituent dictates solubility, metabolic stability, and target engagement:
- 2-Methoxyethyl (Target Compound) : The ether oxygen improves water solubility, reducing aggregation in biological systems .
- Diethyl (N,N-Diethyl-2-[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yloxy]acetamide, ) : Bulky diethyl groups may hinder interactions with enzymes or receptors but extend half-life due to reduced metabolic clearance .
- 2-Chlorophenyl ( Compound) : Aromatic substituents like chlorophenyl increase rigidity and may improve affinity for hydrophobic binding pockets .
Table 2: Acetamide Side Chain Comparisons
Biological Activity
N-(2-methoxyethyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chromenone core, which is known for various biological activities. Its molecular formula is C16H19NO3, with a molecular weight of approximately 333.384 g/mol. The presence of the methoxyethyl group and acetamide moiety enhances its solubility and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps, including condensation reactions under controlled conditions to optimize yield and purity. Catalysts may be employed to enhance the reaction efficiency.
Biological Activities
Research indicates that compounds with a chromenone structure, such as this compound, exhibit various biological activities:
1. Antimicrobial Properties
- Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent.
2. Anticancer Potential
- The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of specific signaling pathways. For example, it has been shown to inhibit the growth of breast cancer cell lines by targeting the PI3K/Akt pathway .
3. Anti-inflammatory Effects
- This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have focused on the biological evaluation of this compound:
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific enzymes or receptors within cellular pathways, leading to modulation of their activity. Understanding these interactions is crucial for elucidating the therapeutic potential of this compound in treating various diseases.
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Solvent | Monitoring | Yield (%) |
|---|---|---|---|---|
| 1 | Chloroacetyl chloride, 0–5°C | Chloroform | TLC (hexane:EtOAc) | ~75–85 |
| 2 | 2-Methoxyethylamine, K₂CO₃ | DMF | TLC (CH₂Cl₂:MeOH) | ~60–70 |
Basic: How is structural characterization performed for this compound?
Answer:
A multi-spectroscopic approach is employed:
- IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1667–1680 cm⁻¹ and amide N–H at ~3468 cm⁻¹ .
- ¹H/¹³C NMR : Identify the coumarin aromatic protons (δ 6.9–7.5 ppm), methoxy group (δ ~3.8 ppm), and acetamide CH₂ (δ ~4.0 ppm) .
- Mass spectrometry : Validate molecular weight via ESI/APCI-MS (e.g., [M+H]+ peak at m/z ~430) .
For unambiguous confirmation, single-crystal X-ray diffraction (SXRD) is recommended, using SHELXL for refinement .
Advanced: How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?
Answer:
Discrepancies in splitting patterns often arise from dynamic effects (e.g., rotamers) or crystallographic disorder. Mitigation strategies include:
Variable-temperature NMR : Assess coalescence temperatures to identify conformational exchange .
DFT calculations : Compare experimental and computed chemical shifts (e.g., using Gaussian or ORCA) to validate assignments .
SXRD validation : Resolve ambiguities via crystallographic data (e.g., bond lengths/angles) refined with SHELXL .
Example : In coumarin derivatives, methoxy proton splitting may vary due to restricted rotation; SXRD confirmed planar geometry in .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require rigorous drying to avoid hydrolysis .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
- Workflow : Adopt flow chemistry for controlled mixing and heat dissipation, reducing side-product formation .
Q. Table 2: Optimization Case Study
| Parameter | Suboptimal Condition | Optimized Condition | Yield Improvement |
|---|---|---|---|
| Solvent | Chloroform (slow) | DMF (anhydrous) | +25% |
| Catalyst | None | DMAP (5 mol%) | +15% |
Advanced: How is computational modeling applied to predict biological activity?
Answer:
Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
ADMET prediction : SwissADME or pkCSM tools assess pharmacokinetics (e.g., logP ~2.8 suggests moderate blood-brain barrier penetration) .
QSAR modeling : Correlate substituent effects (e.g., methoxyethyl chain length) with activity using MOE or Schrödinger .
Note : Validate predictions with in vitro assays (e.g., IC₅₀ measurements in enzyme inhibition studies) .
Basic: What in vivo models are suitable for preliminary toxicity screening?
Answer:
- Acute toxicity : OECD Guideline 423 in Wistar rats (dose range: 50–2000 mg/kg) with 14-day observation for mortality/behavioral changes .
- Subchronic studies : 28-day oral administration in mice, monitoring liver/kidney function (ALT, creatinine) .
Table 3: Toxicity Data from
| Dose (mg/kg) | Mortality Rate (%) | Organ Weight Changes |
|---|---|---|
| 100 | 0 | None |
| 500 | 10 | Mild hepatomegaly |
Advanced: How to address crystallographic disorder in XRD analysis?
Answer:
Data collection : Use high-resolution data (≤0.8 Å) to resolve overlapping electron density .
Refinement : Apply SHELXL’s PART and SUMP commands to model disorder, with constrained occupancy ratios .
Validation : Check R-factor convergence (R1 < 5%) and ADP (atomic displacement parameter) consistency .
Example : In , methoxyethyl group disorder was resolved via PART 0.5 constraints, yielding a final R1 of 3.2%.
Advanced: What mechanistic insights explain its hypoglycemic activity?
Answer:
Proposed pathways include:
- PPAR-γ agonism : Activation of peroxisome proliferator-activated receptors enhances glucose uptake .
- α-Glucosidase inhibition : Coumarin derivatives block carbohydrate digestion, validated via in vitro assays (IC₅₀ ~12 µM) .
- Insulin sensitization : AMPK pathway modulation observed in murine 3T3-L1 adipocytes .
Methodological note : Combine molecular docking (for target identification) and ELISA/Western blotting (for pathway validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
